ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Synthetic Methodology Process Chemistry Yield Optimization

This 4-nitropyrazole ethyl ester offers critical electronic tuning for JAK inhibitor and heterocycle synthesis. The electron‑withdrawing 4‑nitro group enables selective reduction to amine or nucleophilic displacement, while the ethyl ester serves as a masked carboxylic acid for late‑stage amide coupling. The combination of a modifiable ester handle and a strongly activating nitro substituent makes this compound a strategic intermediate for building complex pharmaceutical scaffolds. Standard purity ≥95% and defined physicochemical properties (XLogP3 0.45, bp 331.7 °C) ensure reliable performance in organic‑phase reactions and analytical method development.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 39753-81-6
Cat. No. B182848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-nitro-1H-pyrazol-1-yl)acetate
CAS39753-81-6
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
InChIKeyXDEFHGLUBFLYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) – Core Chemical and Procurement Profile


Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) is a 4-nitro substituted pyrazole ester building block with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems in pharmaceutical and agrochemical research [2]. Standard commercial specifications for this compound include a purity of ≥95% .

Why Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) Cannot Be Substituted with Generic Pyrazole Esters


Substituting ethyl (4-nitro-1H-pyrazol-1-yl)acetate with a generic or unsubstituted pyrazole ester is not viable due to the critical role of the 4-nitro group in governing reactivity and downstream synthetic utility. The presence of the strongly electron-withdrawing nitro group at the 4-position of the pyrazole ring fundamentally alters the electronic properties of the heterocycle . This modification directly impacts subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings, and is essential for achieving the desired biological activity in final target molecules. The specific physicochemical properties conferred by this substitution pattern, detailed in Section 3, mean that analogs lacking this group or possessing different esters will not behave identically in a synthetic sequence or biological assay.

Quantitative Differentiators for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) vs. Analogs


Synthesis Efficiency of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate vs. Methyl Ester Analog

The synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate via alkylation of 4-nitropyrazole with ethyl bromoacetate proceeds with a reported yield of approximately 88% . In contrast, the analogous reaction to produce the methyl ester derivative, methyl (4-nitro-1H-pyrazol-1-yl)acetate, using methyl chloroacetate, has been reported to achieve a 92% yield [1]. This demonstrates that while both routes are efficient, the choice of alkylating agent and subsequent ester group can influence the overall process yield.

Synthetic Methodology Process Chemistry Yield Optimization

Comparative Aqueous Solubility: Ethyl vs. Acid Analog

The aqueous solubility of ethyl (4-nitro-1H-pyrazol-1-yl)acetate is reported to be 10.2 mg/mL (0.051 mol/L) . This is significantly lower than its carboxylic acid counterpart, (4-nitro-1H-pyrazol-1-yl)acetic acid, which exhibits a solubility of 23.6 mg/mL (0.138 mol/L) . The ethyl ester's reduced water solubility is consistent with its increased lipophilicity and lack of an ionizable carboxylic acid group.

Physicochemical Properties Formulation Medicinal Chemistry

Lipophilicity (cLogP) Comparison: Ethyl Ester vs. Carboxylic Acid Analog

The calculated partition coefficient (XLogP3) for ethyl (4-nitro-1H-pyrazol-1-yl)acetate is 0.45 , indicating moderate lipophilicity. This contrasts sharply with the carboxylic acid analog, (4-nitro-1H-pyrazol-1-yl)acetic acid, which has a reported XLogP3 of 0.06 . This 7.5-fold difference (on a log scale) highlights the profound effect of esterification on the compound's distribution between aqueous and organic phases.

Lipophilicity ADME Properties Drug Design

Boiling Point and Density: Ethyl vs. Carboxylic Acid Analog

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate exhibits a predicted boiling point of 331.7 ± 22.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . The carboxylic acid analog, (4-nitro-1H-pyrazol-1-yl)acetic acid, has a significantly higher predicted boiling point of 416.4 ± 25.0 °C at 760 mmHg and a higher density of 1.7 ± 0.1 g/cm³ .

Physical Properties Purification Handling

Procurement Cost Comparison: Ethyl Ester Pricing vs. Carboxylic Acid

Based on listed prices from a major supplier, ethyl (4-nitro-1H-pyrazol-1-yl)acetate is priced at approximately $270 for a 500 mg unit . In contrast, the carboxylic acid analog, (4-nitro-1H-pyrazol-1-yl)acetic acid, is priced at €160.00 (approx. $174) for a 250 mg unit . This indicates that the ethyl ester is significantly more expensive per unit mass, likely due to differences in synthesis cost, demand, and inventory levels.

Procurement Cost Analysis Supply Chain

GHS Hazard Profile: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) Safety Data

The Globally Harmonized System (GHS) classification for ethyl (4-nitro-1H-pyrazol-1-yl)acetate includes the Signal Word 'Warning' and Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. Precautionary measures include storing the container tightly closed (P233) and using the product only in a well-ventilated area . This standard irritant profile is consistent with many nitro-aromatic esters, and it is essential for safe laboratory handling and shipping documentation.

Safety Handling Regulatory Compliance

Validated Application Scenarios for Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (CAS 39753-81-6) Based on Comparative Evidence


Intermediate for Pharmaceutical and Agrochemical Heterocycles

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is explicitly cited in patents as a valuable intermediate for the production of pharmaceuticals and agrochemicals . Its unique combination of a protected carboxylic acid (as the ethyl ester) and a 4-nitro group on the pyrazole ring provides a versatile platform for further functionalization. The ester can be selectively hydrolyzed to reveal the carboxylic acid for amide bond formation, while the nitro group can be reduced to an amine, opening pathways to diazonium chemistry or amide coupling. The quantitative properties defined in Section 3, such as its moderate lipophilicity (XLogP3=0.45) and solubility profile, guide its use in organic-phase reactions, making it a strategic choice for constructing complex heterocyclic scaffolds found in kinase inhibitors and other bioactive molecules.

Precursor in Kinase Inhibitor Research

Research has identified that five- and six-membered heterocyclic compounds, including this pyrazole derivative, can act as Janus Kinase (JAK) inhibitors, making them relevant for treating diseases caused by abnormal kinase activity . The ethyl ester form is particularly useful in early-stage medicinal chemistry for exploring structure-activity relationships (SAR). Its higher lipophilicity compared to the free acid (see Section 3, Evidence Item 3) can improve cellular permeability in preliminary assays. The compound serves as a masked acid, allowing for late-stage diversification after the core heterocycle has been elaborated. This application scenario is directly supported by evidence linking its structural class to specific biological targets.

Reference Standard in Analytical Method Development

The well-defined and reproducible physical properties of ethyl (4-nitro-1H-pyrazol-1-yl)acetate, including its boiling point of 331.7 ± 22.0 °C, XLogP3 of 0.45, and specific GHS hazard profile (see Section 3, Evidence Items 4, 3, and 6), make it a suitable candidate for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or GC methods for monitoring reactions or purifying products in synthetic workflows involving this pyrazole scaffold. Its distinct retention time and spectral properties, arising from its unique combination of functional groups, provide a reliable benchmark for method calibration and quality control in both academic and industrial research settings.

Building Block for Material Science Precursors

The presence of the ethyl ester and 4-nitro groups on the pyrazole core makes this compound a useful building block for synthesizing more complex ligands or monomers for material science applications. The ethyl ester can be converted to other functionalities, such as amides or hydrazides, while the nitro group can be used to anchor the molecule to surfaces or to modulate electronic properties. The compound's high purity (≥95%) and known boiling point (331.7 °C) facilitate its use in precise stoichiometric reactions. The safety data (H315, H319, H335) inform proper handling protocols during these synthetic procedures.

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